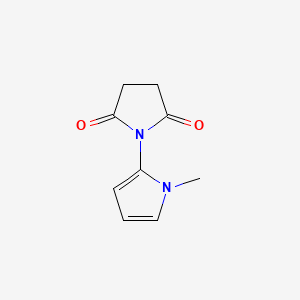

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione

Description

1-(1-Methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione is a maleimide-derived heterocyclic compound characterized by a dihydro-pyrrole-2,5-dione core substituted with a 1-methylpyrrole moiety. Maleimides are renowned for their electrophilic reactivity, enabling applications in bioconjugation and polymer chemistry.

Properties

IUPAC Name |

1-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-6-2-3-7(10)11-8(12)4-5-9(11)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDPBYVJIADRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylpyrrole with maleic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrrole derivatives with varying degrees of saturation.

Scientific Research Applications

Anti-inflammatory Properties

Research has identified 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A study demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibited significant inhibitory activity against COX-2 with an IC50 value of 6.0 nM, surpassing that of celecoxib, a well-known anti-inflammatory drug . Molecular docking studies revealed that these compounds bind more effectively to COX-2 than to COX-1, suggesting selectivity that could minimize side effects associated with non-selective COX inhibition .

Case Study: Synthesis and Evaluation

A systematic synthesis of various 1H-pyrrole-2,5-dione derivatives was conducted to evaluate their anti-inflammatory potential. Among them, compound MPO-0029 showed remarkable selectivity for COX-2, with a selectivity index greater than 168 . This highlights the compound's potential as a lead candidate for the development of new anti-inflammatory agents.

Broad-spectrum Antimicrobial Effects

The pyrrole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

Case Study: Structural Analysis

A recent study focused on the structural characteristics of amidrazone-derived pyrrole-2,5-dione derivatives, establishing their efficacy as antimicrobial agents. The findings revealed that specific substitutions on the pyrrole ring enhance antimicrobial activity, suggesting a structure-activity relationship that can guide future synthetic efforts .

Induction of Self-Renewal

Emerging research has shown that 1H-pyrrole-2,5-dione compounds can induce self-renewal in stem/progenitor cells. This property is crucial for regenerative medicine as it can enhance the proliferation of stem cells while maintaining their capacity to differentiate into various cell types .

Case Study: Mechanistic Insights

A patent described methods using these compounds to activate signaling pathways involved in stem cell self-renewal. The research emphasizes the importance of small molecules in modulating stem cell behavior, potentially leading to advances in tissue engineering and regenerative therapies .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione with structurally related maleimide derivatives, emphasizing substituent effects on properties and applications.

Structural and Functional Group Analysis

*Calculated based on structural data.

Physicochemical Properties

- Electron-Withdrawing Groups (e.g., chloro in MI-1): Increase electrophilicity of the maleimide core, enhancing reactivity with thiols (e.g., in protein conjugation) .

- Alkyne/Propargyl Groups : Enable click chemistry but may reduce stability due to inherent reactivity .

- Methoxy Groups : Improve solubility in polar solvents, critical for pharmaceutical formulations .

Biological Activity

1-(1-Methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione, also known as 1-methyl-2-acetylpyrrole, is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

- Chemical Formula : C₇H₉NO

- Molecular Weight : 123.1525 g/mol

- CAS Registry Number : 932-16-1

- IUPAC Name : 1-(1-Methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-2) inhibitor. A notable investigation demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophage cells. Specifically, compound MPO-0029 showed an IC₅₀ value of 8.7 nM for PGE₂ and an IC₅₀ of 6.0 nM for COX-2 with a selectivity index greater than 168 compared to celecoxib .

| Compound | PGE₂ IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| MPO-0029 | 8.7 | 6.0 | >168 |

Anticancer Activity

The anticancer properties of pyrrole derivatives have been extensively studied. One study focused on the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones, which demonstrated significant growth inhibition in various cancer cell lines including HCT-116 and Colo-205. The compound exhibited a growth inhibition concentration (GI₅₀) of approximately M . Additionally, in vivo studies indicated that these compounds could inhibit tumor growth in chemically induced colon cancer models.

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been documented. Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting their potential as novel antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: COX Inhibition

In a study assessing the anti-inflammatory effects of pyrrole derivatives, researchers synthesized a series of compounds and evaluated their COX inhibitory activities through molecular docking studies and in vitro assays. The results indicated that specific modifications to the pyrrole structure significantly enhanced COX-2 selectivity and potency .

Case Study 2: Anticancer Efficacy

Another investigation explored the interaction of pyrrole derivatives with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR). The study utilized molecular dynamics simulations to show that these compounds formed stable complexes with receptor ATP-binding domains, leading to reduced cell proliferation in cancer models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione, and how can reaction efficiency be improved?

- Methodology : Employ a reflux system with xylene as the solvent and chloranil as an oxidizing agent, as demonstrated in pyrrole-dione syntheses. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters such as reflux duration (25–30 hours) and stoichiometric ratios (e.g., 1:1.4 substrate-to-oxidizer). Post-reaction, purify via recrystallization using methanol to achieve >95% purity .

- Key Variables : Solvent polarity, temperature gradients, and catalyst selection (e.g., transition-metal catalysts for regioselectivity).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities. X-ray crystallography (as in related pyrrole-diones) can resolve stereochemistry and bond angles, with planar deviations <0.05 Å . Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adopt GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2/1). Use fume hoods, nitrile gloves, and safety goggles. Store in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data (e.g., dihedral angles) be resolved for this compound?

- Methodology : Compare experimental X-ray data (e.g., dihedral angles ~78° between aromatic and pyrrole-dione moieties) with density functional theory (DFT) simulations. Use software like Mercury or Olex2 to refine structural models and assess thermal ellipsoids for dynamic disorder .

- Data Contradiction Example : If observed dihedral angles deviate >5° from computational predictions, re-evaluate crystal-packing forces or solvent effects during crystallization.

Q. What strategies can elucidate the compound’s reactivity in biological systems (e.g., enzyme inhibition)?

- Methodology : Conduct in vitro assays (e.g., fluorescence-based enzyme inhibition) using purified targets like kinases or proteases. Pair with molecular docking (AutoDock Vina) to predict binding affinities at active sites. Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can computational modeling predict thermodynamic stability and degradation pathways?

- Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Couple with molecular dynamics (MD) simulations (GROMACS) to model thermal stability under varying pH and humidity. Compare with experimental DSC data to validate phase transitions .

Q. What experimental designs address contradictions in reported solubility and stability data?

- Methodology : Use a factorial design to test solubility in aprotic solvents (DMF, DMSO) versus protic solvents (MeOH, H₂O). Measure stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-reference with Hansen solubility parameters to resolve discrepancies .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent substitution) to reduce waste .

- Data Validation : Cross-validate spectroscopic and crystallographic data with computational models to minimize artifacts .

- Biological Assays : Include positive/negative controls (e.g., known inhibitors) to contextualize activity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.